molecular formula C12H15Cl3O4S B045739 3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride CAS No. 118943-26-3

3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride

Cat. No. B045739
M. Wt: 361.7 g/mol
InChI Key: JBLWGGLWXFFETE-UHFFFAOYSA-N
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Description

“3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride” is a chemical compound . It is also known as a type of chemical entity .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: H3COC6H2(O(CH2)3SO2Cl)(CH2Cl)2 . It has a molecular weight of 361.67 .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 97 °C (dec.) (lit.) . Its exact mass is 359.97600 .

Scientific Research Applications

  • Polymer Synthesis and Properties :

    • Aromatic sulfone ether polyamides with pendant pentadecyl groups, derived from similar compounds, show enhanced solubility in organic solvents and high thermal stability, which is promising for biomedical and pharmaceutical applications (Jadhav, Vernekar, & Maldar, 1993).
    • Polyimides made from related compounds exhibit excellent solubility in organic solvents and superior mechanical properties, highlighting their potential in various industrial applications (Liaw, Liaw, & Tsai, 1997).
    • Reactive polycarbonates with pendant chloromethyl groups synthesized using similar techniques yield high molecular weight polymers with excellent properties, useful for advanced material applications (Yashiro, Saithou, Kameyama, & Nishikubo, 2003).
  • Fuel Cell Technology :

    • Sulfonated polyoxadiazole membranes, based on similar chemical structures, demonstrate exceptional thermal, dimensional, and oxidative stability, making them suitable as proton exchange membranes in medium-high temperature fuel cells (Xu, Ren, Cheng, Ma, & Wang, 2013).
    • SPE block copolymers containing fluorenyl groups, synthesized using related methods, exhibit higher water uptake and proton conductivity compared to traditional ionomer membranes, indicating their potential in fuel cell applications (Bae, Miyatake, & Watanabe, 2009).
  • Electrical and Optical Properties :

  • Chemical Synthesis and Analysis :

    • New sulfonic esters of related compounds have been identified, although they are less stable than mesylates and benzenesulfonates, indicating potential for further chemical investigations (Zyuzin, 2014).
    • The synthesis of functional aromatic multisulfonyl chlorides and their precursors, using related methods, highlights the potential for developing novel compounds in organic chemistry (Percec, Bera, De, Sanai, Smith, Holerca, Barboiu, Grubbs, & Fréchet, 2001).

Safety And Hazards

This compound is classified as corrosive (Symbol: GHS05) and has a danger signal word . It has a hazard statement of H314 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

3-[2,5-bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl3O4S/c1-18-11-5-10(8-14)12(6-9(11)7-13)19-3-2-4-20(15,16)17/h5-6H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLWGGLWXFFETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCl)OCCCS(=O)(=O)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584326
Record name 3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride

CAS RN

118943-26-3
Record name 3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-2-(3-(chlorosulfonyl)propoxy)-1,4-xylene dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AD Peters, C McCallion, A Booth, JA Adams… - Organic & …, 2018 - pubs.rsc.org
A bis(cyclam)-capped cholesterol lipid designed to bind C–X–C chemokine receptor type 4 (CXCR4) was synthesised in good overall yield from 4-methoxyphenol through a seven step …
Number of citations: 4 pubs.rsc.org

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